2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and thiadiazole rings, followed by the attachment of the acetamide group. The exact synthesis would depend on the starting materials and the specific reactions used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could be hydrolyzed to form an acid and an amine, and the pyrimidine ring could participate in various substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized and evaluated for their biological activities, demonstrating a wide range of potential applications. For instance, the synthesis and structure-activity relationship (SAR) analysis of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors showcased their significant biological activities, particularly as ATP-antagonistic CDK2 inhibitors, with potent antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004). This highlights the potential of pyrimidine derivatives in the development of novel therapeutic agents targeting cell cycle regulation.
Antitumor and Antioxidant Properties
Further research into thienopyrimidines has revealed their promising applications as antitumor and antioxidant agents. The synthesis of thiazolo[3,2‐a]thieno‐[2,3‐d]pyrimidin derivatives and their subsequent evaluation indicated high inhibition of Hep‐G2 cell growth, suggesting potential as specific antitumor agents (Aly et al., 2010). This research demonstrates the capacity of pyrimidine-based compounds to serve as effective agents in cancer therapy.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives has also been explored, with several compounds showing promising results against various microbial strains. The synthesis of new heterocycles incorporating an antipyrine moiety, including pyrimidine derivatives, showed notable antimicrobial activities, providing a basis for the development of new antimicrobial agents (Bondock et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-20-14-6-5-12(7-15(14)21(2)27(20,25)26)19-16(23)9-22-10-18-13(8-17(22)24)11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDZKDJIBJZDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C4CC4)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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